Cas no 1609428-90-1 (tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate)
tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-[4-(2-fluoroethoxy)phenyl]carbamate
- EN300-28279888
- 1609428-90-1
- tert-butyl (4-(2-fluoroethoxy)phenyl)carbamate
- tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate
-
- Inchi: 1S/C13H18FNO3/c1-13(2,3)18-12(16)15-10-4-6-11(7-5-10)17-9-8-14/h4-7H,8-9H2,1-3H3,(H,15,16)
- InChI Key: SJCBRSCUMDWMJB-UHFFFAOYSA-N
- SMILES: FCCOC1C=CC(=CC=1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 255.12707160g/mol
- Monoisotopic Mass: 255.12707160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 47.6Ų
tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28279888-1g |
tert-butyl N-[4-(2-fluoroethoxy)phenyl]carbamate |
1609428-90-1 | 1g |
$671.0 | 2023-09-09 | ||
| Enamine | EN300-28279888-5g |
tert-butyl N-[4-(2-fluoroethoxy)phenyl]carbamate |
1609428-90-1 | 5g |
$1945.0 | 2023-09-09 | ||
| Enamine | EN300-28279888-10g |
tert-butyl N-[4-(2-fluoroethoxy)phenyl]carbamate |
1609428-90-1 | 10g |
$2884.0 | 2023-09-09 | ||
| Enamine | EN300-28279888-0.05g |
tert-butyl N-[4-(2-fluoroethoxy)phenyl]carbamate |
1609428-90-1 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-28279888-0.1g |
tert-butyl N-[4-(2-fluoroethoxy)phenyl]carbamate |
1609428-90-1 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28279888-0.25g |
tert-butyl N-[4-(2-fluoroethoxy)phenyl]carbamate |
1609428-90-1 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-28279888-0.5g |
tert-butyl N-[4-(2-fluoroethoxy)phenyl]carbamate |
1609428-90-1 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-28279888-1.0g |
tert-butyl N-[4-(2-fluoroethoxy)phenyl]carbamate |
1609428-90-1 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28279888-2.5g |
tert-butyl N-[4-(2-fluoroethoxy)phenyl]carbamate |
1609428-90-1 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28279888-5.0g |
tert-butyl N-[4-(2-fluoroethoxy)phenyl]carbamate |
1609428-90-1 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 |
tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate
Professional Introduction to Compound with CAS No 1609428-90-1 and Product Name: Tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate
The compound with the CAS number 1609428-90-1 and the product name Tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound consists of a tert-butyl carbamate moiety linked to a 4-(2-fluoroethoxy)phenyl group, which endows it with distinct chemical and biological characteristics that make it a valuable candidate for further investigation.
In the realm of pharmaceutical research, the synthesis and characterization of novel carbamate derivatives have been extensively studied due to their broad spectrum of biological activities. The Tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate molecule is no exception. The presence of the fluoroethoxy group in its structure introduces a fluorine atom, which is known to enhance metabolic stability and binding affinity to biological targets. This feature is particularly crucial in drug design, as it can significantly improve the pharmacokinetic properties of a drug candidate.
Recent studies have highlighted the importance of fluorinated compounds in the development of therapeutic agents. The fluorine atom in the 2-fluoroethoxy group can influence the electronic properties of the molecule, leading to enhanced interactions with enzymes and receptors. This has been observed in various fluorinated carbamates that have shown promising results in preclinical studies. For instance, compounds with similar structural motifs have demonstrated efficacy in inhibiting certain enzymes that are implicated in inflammatory diseases and cancer.
The tert-butyl carbamate moiety in Tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate also contributes to its unique chemical profile. Carbamates are known for their versatility as intermediates in organic synthesis and as pharmacologically active agents. The tert-butyl group provides steric hindrance, which can influence the compound's solubility and bioavailability. Additionally, carbamates are often used as protecting groups in peptide synthesis, highlighting their utility in medicinal chemistry.
Current research in the field of medicinal chemistry has been focusing on developing novel molecules that can modulate biological pathways associated with various diseases. The structural features of Tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate make it an attractive candidate for further exploration. The combination of the fluoroethoxy group and the tert-butyl carbamate moiety suggests potential applications in areas such as anti-inflammatory therapy, pain management, and neuroprotection.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery. The unique structural framework allows for modifications that can optimize its biological activity while maintaining its core pharmacophore. This flexibility is essential in the early stages of drug development, where multiple iterations are often required to achieve the desired therapeutic effect.
In addition to its pharmaceutical applications, Tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate may also find utility in other areas of chemical research. For example, its synthesis could provide insights into new synthetic methodologies that could be applied to other fluorinated carbamates. The study of such compounds can contribute to a deeper understanding of fluorine's role in medicinal chemistry and potentially lead to innovative approaches for drug design.
The chemical properties of this compound also make it a valuable tool for researchers studying molecular interactions. The presence of both polar and non-polar regions in its structure allows it to interact with a wide range of biological targets. This characteristic is particularly important for designing molecules that can selectively bind to specific receptors or enzymes, thereby minimizing side effects.
As research continues to advance, compounds like Tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate are expected to play a crucial role in the development of new therapies. The integration of computational methods and high-throughput screening techniques will likely accelerate the discovery process, allowing researchers to rapidly identify promising candidates for further investigation.
In conclusion, the compound with CAS number 1609428-90-1, known as Tert-butyl N-4-(2-fluoroethoxy)phenylcarbamate, represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts. As research progresses, this compound is expected to continue influencing advancements in medicinal chemistry and therapeutic development.
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